Bensulide oxon
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-di(propan-2-yloxy)phosphorylsulfanylethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24NO5PS2/c1-12(2)19-21(16,20-13(3)4)22-11-10-15-23(17,18)14-8-6-5-7-9-14/h5-9,12-13,15H,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTSUNODOZMOBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(OC(C)C)SCCNS(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24NO5PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2037500 | |
| Record name | Bensulide oxon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2037500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20243-81-6 | |
| Record name | Bensulide oxon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020243816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bensulide oxon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2037500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENSULIDE OXON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H81ECF458 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Formation and Metabolic Pathways of Bensulide Oxon
Biotransformation Processes
The conversion of bensulide (B1668008) to bensulide oxon within living organisms is a critical activation step. This biotransformation primarily occurs through oxidative mechanisms mediated by specific enzyme systems.
The principal metabolic reaction in the formation of this compound is oxidative desulfurization. This process involves the substitution of a sulfur atom with an oxygen atom on the phosphorus center of the bensulide molecule. Organophosphorus compounds containing a thion (P=S) moiety, such as bensulide, are often not potent inhibitors of acetylcholinesterase (AChE) themselves. neptjournal.com They require metabolic bioactivation to their corresponding oxon (P=O) analogs to exert their primary toxic action. neptjournal.comregulations.gov
This conversion from a phosphorothioate (B77711) to a phosphate (B84403) ester is a critical activation step. The resulting oxygen analog, this compound, is a more potent inhibitor of AChE. neptjournal.comregulations.gov The reaction can be summarized as the transformation of the phosphorodithioate (B1214789) group in bensulide to a phosphorooxothiolate group in this compound. epa.govepa.gov This oxidative process is a common pathway for many organothiophosphate pesticides. neptjournal.com
The bioactivation of bensulide to this compound is catalyzed by the cytochrome P450 (CYP) monooxygenase system. neptjournal.com CYPs are a diverse group of enzymes that play a central role in the metabolism of a wide range of xenobiotics, including pesticides. mdpi.com In the case of organothiophosphate insecticides, CYPs mediate the oxidative desulfurization that converts the P=S bond to the P=O bond. neptjournal.com
This metabolic activation is not a detoxification step but rather a process of "toxification," creating a more biologically active compound. neptjournal.com The specific CYP isozymes involved in bensulide metabolism in various organisms are a subject of ongoing research, but it is established that this enzyme family is responsible for the conversion. neptjournal.comnih.gov The interaction with CYP enzymes is a key determinant of the toxic potential of bensulide following exposure.
Following exposure, bensulide undergoes bioactivation in vivo to form its oxygen analog, this compound. regulations.gov This metabolic conversion is necessary for bensulide to become an effective inhibitor of acetylcholinesterase (AChE), the enzyme critical for nerve function. regulations.govnih.gov
Studies in rats have demonstrated this in vivo transformation. After a single oral dose of radiolabelled bensulide, the compound is metabolized, and its byproducts are primarily excreted in the urine. regulations.gov In an aerobic soil metabolism study, this compound was identified as the major nonvolatile metabolite, reaching a maximum concentration of 13.8% of the applied bensulide after 270 days. epa.govepa.gov This indicates that the conversion occurs in various biological systems, not just within animals, but also through microbial activity in the environment.
Table 1: Major Metabolites of Bensulide in Aerobic Soil
| Metabolite | Maximum Concentration (% of Applied) | Time to Maximum Concentration (Days) | Citation |
|---|---|---|---|
| This compound | 13.80% | 270 | epa.gov |
| Benzenesulfonamide (B165840) | 0.52% | 360 | epa.gov |
| Unextractable Residues | 18.00% | 360 | epa.gov |
| Carbon Dioxide | 21.00% | 360 | epa.gov |
Cytochrome P450 (CYP) Mediated Activation Pathways
Environmental Transformation Pathways
Bensulide can be transformed into this compound through chemical processes in the environment, particularly during water treatment.
A significant pathway for the formation of this compound is the chemical oxidation of bensulide during water disinfection processes, especially chlorination. regulations.govresearchgate.net Studies have shown that organothiophosphate pesticides can be transformed into their more toxic oxon analogs when subjected to chlorine, a common disinfectant in drinking water treatment plants. epa.govnih.gov
Research specifically evaluating bensulide demonstrated that it forms a stable oxon during chlorination. nih.govresearchgate.netcapes.gov.br In fact, it has been suggested that parent bensulide residues may be completely converted into this compound during these processes. regulations.govregulations.gov This has led to risk assessments considering a "total toxic residue" approach, where all bensulide is assumed to be converted to the more potent oxon form in treated surface water. regulations.gov
Table 2: Stability of this compound in a Chlorination Study
| Compound | Transformation Product | Stability in Chlorinated Water (over 72h) | Citation |
|---|---|---|---|
| Bensulide | This compound | Stable | nih.govresearchgate.net |
Besides the primary transformation to its oxon, bensulide can undergo other minor degradation pathways. epa.govepa.gov One such pathway is the cleavage of the carbon-nitrogen (C-N) bond, which results in the formation of benzenesulfonamide. epa.govepa.gov However, this is considered a minor route of degradation, with benzenesulfonamide reaching a maximum of only 0.52% of the applied bensulide in a 360-day soil study. epa.gov
Bensulide is relatively stable against abiotic hydrolysis under typical environmental pH conditions (acids and alkalis). nih.gov It is also not prone to significant degradation by sunlight (photolysis). epa.gov Decomposition does occur at high temperatures, with the compound being stable at 80°C for 50 hours but decomposing at 200°C. nih.gov The primary mechanism for bensulide dissipation in soil is slow microbial metabolism. orst.edu
Chemical Transformation during Water Treatment (e.g., Chlorination)
Computational Prediction of Transformation Pathways
Predicting the environmental fate and metabolic products of pesticides is a crucial aspect of risk assessment. whiterose.ac.uk Computational models provide an alternative to costly and complex experimental degradation studies. researchgate.net These predictive techniques, collectively known as Quantitative Structure-Activity Relationships (QSAR), are used to estimate the physicochemical properties, environmental parameters, and toxicology of transformation products based on the chemical structure of the parent compound. researchgate.net
Several systems have been developed to predict biodegradation pathways, including CATABOL, the Pesticide Pathway Prediction System (PPS), and BESS (Biodegradation Expert Simulation System). researchgate.net These models aim to simulate the biodegradation of compounds by applying plausible biochemical reactions. researchgate.net For instance, CATABOL is a probabilistic approach based on aerobic microbial transformation pathways derived from biodegradability tests and expert knowledge. researchgate.net
However, the utility of these systems for accurately predicting pesticide transformation products in complex environmental matrices like soil is still under development. researchgate.net A comparison of predictions from the CATABOL system with experimental observations for pesticide metabolites in soil revealed that only 24% of the experimentally identified transformation products were correctly predicted. researchgate.net This highlights the need for further refinement of these expert systems before they can be reliably used to identify all potential transformation products of a parent compound like Bensulide. researchgate.net Despite these limitations, computational approaches are valuable for estimating certain properties like hydrophobicity, soil sorption, and oral lethality with some confidence. whiterose.ac.ukresearchgate.net
Environmental Fate and Transport of Bensulide Oxon
Degradation Dynamics and Persistence
The persistence of bensulide (B1668008) oxon in the environment is influenced by a combination of biotic and abiotic factors. Laboratory and field studies have provided insights into its degradation pathways and rates in soil and water.
Aerobic Soil Metabolism and Kinetics
Under aerobic soil conditions, bensulide undergoes oxidative desulfurization to form bensulide oxon. epa.gov This transformation is a key process in the environmental fate of the parent compound.
In laboratory studies, the formation of this compound from bensulide is a relatively slow process. In an aerobic soil metabolism study, this compound reached a maximum concentration of 13.8% of the applied bensulide at 270 days after treatment. epa.gov Following this peak, the concentration decreased to 10.1% by day 360, indicating that this compound itself is subject to further degradation, albeit slowly. epa.gov The total toxic residue (TTR) half-life, which includes both bensulide and this compound, has been calculated to be as long as 749 days in one study. regulations.govregulations.gov
Another aerobic soil metabolism study using Sorrento loam soil incubated at approximately 25°C in the dark reported a half-life of 363 days for bensulide, with this compound being the major nonvolatile metabolite. epa.gov In one field study, the degradate this compound reached a maximum concentration of 0.56 ppm at 90 days post-treatment and declined to the limit of quantitation (0.05 ppm) by 182 days. epa.gov
Table 1: Aerobic Soil Metabolism of Bensulide to this compound
| Time (Days) | Concentration of this compound (% of Applied Bensulide) |
| 90 | Max: 0.56 ppm |
| 182 | Limit of Quantitation (0.05 ppm) |
| 270 | 13.8% |
| 360 | 10.1% |
The degradation of bensulide and its oxon is influenced by several environmental factors. While specific quantitative data on the isolated effects of temperature, organic matter, and basicity on this compound degradation are not extensively detailed in the provided search results, general principles of pesticide degradation suggest their importance. For instance, microbial metabolism, a key degradation pathway for bensulide, is typically temperature-dependent. epa.gov
The addition of organic matter in the form of sewage sludge and yard waste compost has been shown to affect the persistence of the parent compound, bensulide. nih.gov In one study, the half-life of bensulide increased in soils amended with these materials, suggesting that increased organic matter content could potentially influence the formation and subsequent degradation of this compound by altering microbial activity and sorption processes. nih.gov
Formation and Concentration Profile Over Time
Anaerobic Soil Conditions
Under anaerobic soil conditions, the degradation of bensulide is significantly inhibited. epa.gov Laboratory studies have shown that bensulide is stable and does not readily degrade in the absence of oxygen. epa.govregulations.govepa.gov This lack of degradation of the parent compound implies that the formation of this compound, an oxidative process, would not occur under strictly anaerobic conditions. epa.gov Consequently, bensulide is predicted to be extremely persistent in anaerobic terrestrial ecosystems. epa.gov
Aquatic Degradation Dynamics
In aquatic environments, the degradation of bensulide and, by extension, the dynamics of this compound are complex. Abiotic hydrolysis is not considered a major route of dissipation for bensulide. epa.gov While a specific aerobic aquatic metabolism study for this compound was noted as lacking in one assessment, it is known that the parent compound, bensulide, can be converted to this compound during water treatment processes that involve chlorination. regulations.gov In fact, this conversion can be total. regulations.govregulations.gov This is a significant pathway for the formation of this compound in surface water intended for drinking.
The physical-chemical properties of this compound, such as its higher water solubility (461 mg/L) compared to bensulide (5.6 mg/L), suggest it is more mobile in aquatic systems. regulations.govregulations.gov
Hydrolysis in Environmental Media
Mobility and Distribution in Environmental Compartments
The movement and partitioning of this compound within the environment are influenced by its physicochemical properties and interactions with soil and water.
This compound is considered to be moderately mobile to highly mobile in soil environments. epa.govregulations.govepa.govepa.gov This is in contrast to its parent compound, bensulide, which is not mobile. epa.govepa.govepa.gov The mobility of a chemical in soil is often characterized by its soil organic carbon-water (B12546825) partitioning coefficient (Koc). A lower Koc value generally indicates weaker sorption to soil particles and therefore higher mobility.
Laboratory studies have determined the adsorption and desorption characteristics of this compound in various soil types. These studies indicate that this compound is more mobile than its parent compound, bensulide. epa.gov The average Koc value for this compound has been reported as 557 mL/g, while the Koc values for bensulide range from 1,433 to 4,326 mL/g. regulations.govregulations.gov This significant difference in sorption contributes to the higher mobility of the oxon degradate. regulations.gov In an aerobic soil metabolism study, this compound was formed at a maximum concentration of 13.8% of the applied bensulide after 270 days. researchgate.net
Table 1: Soil Sorption Coefficients for Bensulide and this compound
| Chemical | Koc Range (mL/g) | Average Koc (mL/g) | Mobility Classification |
|---|---|---|---|
| Bensulide | 1,433 - 4,326 | - | Not Mobile |
Data sourced from multiple laboratory studies. regulations.govregulations.gov
The higher water solubility and lower soil sorption of this compound compared to its parent compound give it a greater potential for movement within the soil profile. regulations.gov
Field dissipation studies have provided insights into the vertical movement of bensulide and its oxon degradate in soil. In some studies, both bensulide and this compound were detected only in the top 6 inches of the soil. epa.gov However, other field studies conducted in California and Mississippi have detected both compounds at depths of 6-12 inches. regulations.gov The vertical movement of pesticides in soil is a complex process influenced by factors such as soil type, irrigation, and rainfall. epa.goviastate.edu
Due to its higher water solubility and mobility, this compound is considered to have the potential to leach into groundwater. epa.govregulations.gov This contrasts with the parent compound, bensulide, which is not expected to leach to groundwater due to its high sorption capacity. epa.govepa.gov While there have been no reported detections of bensulide in the Pesticide Ground Water Database, the potential for this compound to reach groundwater remains a consideration. epa.gov Modeling studies using tools like PRZM-GW have been employed to estimate potential groundwater concentrations of this compound. regulations.gov
Runoff from agricultural fields is a significant pathway for the transport of pesticides to surface water bodies. regulations.gov While the parent compound, bensulide, has the potential to be transported in both dissolved form and bound to suspended sediment, the higher water solubility of this compound suggests its transport would primarily occur in the dissolved phase. epa.govregulations.govepa.gov The main mechanism for the transport of bensulide from fields to water bodies is reported to be runoff, accounting for the majority of the total transport. regulations.gov
Vertical Distribution in Soil Profiles
Atmospheric Transport Pathways (e.g., Spray Drift)
The atmospheric transport of this compound is intrinsically linked to the application method of its parent compound, bensulide. When bensulide is applied as a ground spray, it has the potential to be transported off-site via spray drift. regulations.govepa.gov This process can lead to the deposition of the pesticide on non-target soil, foliage, and water bodies. regulations.gov While bensulide itself has low volatility, the physical movement of spray droplets during application is a recognized pathway for its immediate, localized atmospheric transport. regulations.gov
The primary mechanism for atmospheric transport is the drift of spray particles at the time of application. researchgate.netresearchgate.net The extent of this transport is influenced by meteorological conditions like wind speed and direction. researchgate.net Although specific studies quantifying the atmospheric concentration of this compound resulting from spray drift are not detailed in the provided sources, the potential for its formation from drifted bensulide exists. Models simulating pesticide drift indicate that while most particles deposit within 1-2 kilometers of the application site, a fraction can be transported further. researchgate.net This transport can result in the loading of bensulide into areas adjacent to the application site, where it can then degrade into this compound. regulations.govepa.gov
Sediment Partitioning in Aquatic Systems
Once bensulide enters an aquatic environment, typically through runoff or spray drift, it is expected to partition primarily to sediment due to its high sorption capacity. regulations.govepa.gov The parent compound is relatively stable and persistent in sediment. regulations.govepa.gov
This compound, a major degradate of bensulide, exhibits different physical and chemical properties that influence its partitioning behavior. regulations.govregulations.gov The oxon is significantly more water-soluble (461 mg/L) than the parent bensulide (5.6 mg/L). regulations.gov Furthermore, this compound is moderately mobile to highly mobile in soil, with an average organic carbon-water partitioning coefficient (Koc) of 557, compared to bensulide, which is considered slightly mobile with Koc values ranging from 1,433 to 4,326 mL/g. regulations.govregulations.gov This higher mobility and lower sorption potential suggest that this compound is less likely than its parent compound to strongly partition to sediment and may remain more readily in the water column. regulations.gov
Environmental Monitoring and Residue Analysis
Monitoring efforts have detected this compound in various environmental compartments, including soil, water, and crops. These findings are crucial for understanding the environmental persistence and potential exposure pathways of this degradate.
Occurrence and Concentration in Environmental Matrices (Soil, Water)
Soil: this compound has been identified as a major degradation product in soil. regulations.gov In an aerobic soil metabolism study, it reached a maximum concentration of 13.8% of the applied bensulide after 270 days, decreasing to 10.1% by day 360. Field dissipation studies have detected both bensulide and this compound in the top soil layers. For instance, residues were found in the top 6 inches of soil in one study and as deep as 6-12 inches in studies conducted in California and Mississippi. regulations.gov In a study on established turf, the maximum concentration of this compound detected was 0.56 ppm at 90 days post-treatment, which decreased to the limit of quantitation (0.05 ppm) by 182 days.
Water: While specific monitoring data for this compound in U.S. Geological Survey (USGS) databases were not found, its potential to occur in water is recognized. regulations.gov The parent compound, bensulide, has been detected in surface water in California with a frequency of 55% in one report, reaching a maximum concentration of 14 ppb. regulations.gov Given that bensulide can be transported to surface water via runoff, and that water treatment processes like chlorination can convert bensulide into this compound, the presence of the parent compound suggests a potential for the oxon to be present in water sources. regulations.gov The higher mobility of this compound also indicates a greater potential to leach into groundwater compared to its parent compound. regulations.gov
| Matrix | Finding | Concentration/Level | Source(s) |
|---|---|---|---|
| Soil | Major degradate in aerobic soil metabolism | Max: 13.8% of applied bensulide at 270 days | |
| Soil | Field dissipation study on turf | Max: 0.56 ppm at 90 days | |
| Soil | Field dissipation studies (California, Mississippi) | Detected at 6-12 inches depth | regulations.gov |
| Water | Potential for leaching to groundwater | Higher potential than parent bensulide due to mobility | regulations.gov |
| Water | Potential formation during water treatment | Chlorination may convert bensulide to this compound | regulations.gov |
Crop Residue Profiles
The residues of concern for tolerance enforcement and risk assessment in plant commodities are defined as the sum of bensulide and its oxon analog. regulations.gov Tolerances for these combined residues are established in the U.S. Code of Federal Regulations (40 CFR §180.241) and range from 0.10 to 0.15 parts per million (ppm) on various raw agricultural commodities. regulations.govepa.gov
Monitoring data from the USDA Pesticide Data Program (PDP) has been used in dietary exposure assessments. regulations.gov Specifically, in analyses of 2,560 food samples for this compound, the compound was detected in 11 lettuce samples, with concentrations ranging from 0.003 to 0.022 ppm. ca.gov In Canada, residues of bensulide and its oxygen analog from use on field cucumbers are expected to be below 0.1 ppm. publications.gc.ca
| Commodity | Residue of Concern | Finding/Tolerance | Source(s) |
|---|---|---|---|
| Various Raw Agricultural Commodities | Bensulide and its oxon | U.S. Tolerance: 0.10 to 0.15 ppm | regulations.govepa.gov |
| Lettuce | This compound | Detected in 11 of 2,560 samples (0.003-0.022 ppm) | ca.gov |
| Field Cucumber (Canada) | Bensulide and its oxon | Expected to be < 0.1 ppm | publications.gc.ca |
Identified Data Gaps in Environmental Monitoring
Regulatory and scientific assessments have identified several key data gaps concerning the environmental fate of this compound. regulations.govresearchgate.net A primary uncertainty is the lack of specific aerobic soil metabolism and aerobic aquatic metabolism studies for the oxon itself. regulations.gov Additionally, a hydrolysis study for this compound has not been submitted. regulations.gov
Furthermore, many historical field dissipation studies for the parent compound were deemed unacceptable, in part because no frozen storage stability data were provided for bensulide and its oxon, compromising the reliability of the results. epa.gov There is also a need for ecotoxicity data for this compound to accurately assess its risk to aquatic organisms, including acute toxicity tests for both cold and warm water fish species. epa.gov
Historical Environmental Monitoring Data
Historical monitoring for bensulide and its degradates has been incorporated into various risk assessments. The USDA's Pesticide Data Program (PDP) has provided data on both bensulide and its oxon for dietary exposure analyses. regulations.gov Earlier drinking water assessments from 1997 and 2000 focused primarily on the parent compound. regulations.gov
In California, a 2013 report from the Department of Pesticide Regulation (DPR) indicated a 55% detection frequency for the parent bensulide in 51 surface water samples. regulations.gov However, comprehensive historical monitoring data specifically for this compound in water bodies appears limited. The GeoTracker GAMA (Groundwater Ambient Monitoring and Assessment) online system serves as a repository for groundwater quality data in California from various agencies, but specific historical datasets for this compound are not detailed in the reviewed sources. ca.gov Much of the historical data focuses on the parent compound, with the understanding that its presence implies the potential for the formation and presence of the oxon degradate. epa.gov
Biochemical and Molecular Mechanisms of Action
Acetylcholinesterase (AChE) Inhibition Pathways
The primary mode of toxic action of bensulide (B1668008) oxon in animals is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. regulations.govregulations.govashlandmass.com Bensulide itself requires metabolic activation to its oxon form to effectively inhibit AChE. regulations.gov This process is a hallmark of many organophosphate compounds. regulations.govashlandmass.com
Bensulide oxon, like other organophosphates, acts as an irreversible inhibitor of AChE. publications.gc.caijhsr.org The mechanism involves the phosphorylation of a serine residue located at the active site of the AChE enzyme. regulations.govpublications.gc.ca This covalent modification forms a stable, inactive enzyme-inhibitor complex. ijhsr.org The process of forming this stable bond is sometimes referred to as "aging," and once it occurs, the enzyme cannot be easily reactivated. ijhsr.org This irreversible binding effectively removes functional AChE from the nervous system. publications.gc.caijhsr.org
The inhibition of AChE by this compound leads to the accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses in both the central and peripheral nervous systems. regulations.govmdpi.combiosynth.comoecd.org Normally, AChE is responsible for breaking down ACh after it has transmitted a nerve impulse. ashlandmass.com When AChE is inhibited, ACh persists in the synaptic cleft, leading to continuous stimulation of cholinergic receptors. oecd.orgneptjournal.com This overstimulation disrupts normal nerve function and can result in a range of neurotoxic effects, collectively known as cholinergic syndrome. regulations.govmdpi.comneptjournal.com
Studies on bensulide have shown differential sensitivity of cholinesterase in various tissues. For instance, red blood cell (RBC) AChE has been observed to be generally more sensitive to inhibition by bensulide than brain AChE. regulations.gov However, for cumulative risk assessments of organophosphates, brain AChE data is often preferred as it represents a direct measure of toxicity within the central nervous system. oecd.org There is also evidence of age-related differences in sensitivity, with pre-weaning rat pups showing greater sensitivity to AChE inhibition by this compound compared to adults. hc-sc.gc.cahc-sc.gc.ca
In vitro studies are crucial for understanding the direct inhibitory effects of compounds on AChE. Several studies have been conducted to evaluate the kinetics of AChE inhibition by this compound. These studies help determine parameters like the concentration required for 50% inhibition (IC50) and the rate of inhibition. For example, a 2022 study investigated the inhibition kinetics of six organophosphates, including bensulide, on human erythrocyte acetylcholinesterase. hc-sc.gc.cahc-sc.gc.ca Another study from 1967 specifically compared the cholinesterase inhibition of bensulide and its oxygen analog, this compound. hc-sc.gc.cahc-sc.gc.ca These in vitro assays, often using either colorimetric or fluorescent methods, have demonstrated that oxon derivatives of organophosphates are generally more potent inhibitors of AChE than their parent compounds. nih.gov
Table 1: Selected In Vitro Studies on this compound and Acetylcholinesterase Inhibition
Differential Cholinesterase Activity Inhibition (e.g., Red Blood Cell vs. Brain AChE)
Herbicide Mode of Action in Plants
The herbicidal activity of bensulide, the parent compound of this compound, is not related to acetylcholinesterase inhibition. regulations.govpublications.gc.ca Instead, its primary mode of action in plants is the inhibition of cell division, particularly in the root and shoot meristems. regulations.govepa.govherbiguide.com.au This disruption of mitosis prevents the germination of seeds and the growth of seedlings. herbiguide.com.auherts.ac.uk Bensulide is absorbed by the roots but shows very little translocation to other parts of the plant. publications.gc.caherbiguide.com.au It is a pre-emergent herbicide, meaning it is effective against weeds before they emerge from the soil. epa.govwikipedia.org
Table 2: Compound Names Mentioned
Inhibition of Meristematic Root Tissues
The primary herbicidal action of bensulide, which involves its metabolite this compound, is the inhibition of root growth, specifically targeting the meristematic tissues. epa.govepa.gov Meristems are the sites of active cell division and are vital for plant growth. The compound's activity leads to a strong inhibition of root elongation. oregonstate.eduucanr.edu This action is most effective against emerging seedlings, preventing their establishment. oregonstate.eduuq.edu.au The visible symptoms of this inhibition include the development of short, thick, and brittle roots. ucanr.edu
Disruption of Plant Cell Division and Elongation Processes
This compound is implicated in the disruption of fundamental cellular processes essential for plant development. The application of its parent compound, bensulide, leads to the inhibition of cell division, particularly in the root tips and shoots of susceptible plants. regulations.govontosight.aiepa.gov While it halts cell division in these critical growth regions, other cellular duplication processes may continue, leading to abnormal cell development. ucanr.edu This disruption prevents the normal growth of seedlings and is a key aspect of its herbicidal efficacy. epa.govnih.gov Studies on non-plant cells have also shown that bensulide can cause cell division cycle arrest. researchgate.netnih.gov The impact on cell elongation is a direct consequence of its effect on root meristems. oregonstate.edu
Adsorption and Limited Translocation Patterns in Plants
The movement of bensulide and its oxon metabolite within a plant and its surrounding environment dictates its efficacy and residual activity. The parent compound, bensulide, is readily adsorbed by the roots of emerging seedlings but exhibits very little translocation to other parts of the plant, such as the leaves. publications.gc.caucanr.eduherbiguide.com.au It tends to remain concentrated on the root surfaces. herbiguide.com.au
In contrast, the this compound metabolite has different physical and chemical properties that affect its movement. Notably, this compound is significantly more soluble in water than its parent compound. regulations.govregulations.gov This increased solubility, combined with a lower octanol/water partition coefficient, makes this compound more mobile in soil. regulations.gov While bensulide is considered immobile, its oxon degradate ranges from moderately to highly mobile in soil environments. regulations.govepa.gov This suggests that the translocation pattern of the oxon within the plant may differ from that of the parent compound, potentially allowing for greater movement within the plant's vascular system.
Comparison of Physicochemical Properties: Bensulide vs. This compound
| Property | Bensulide | This compound | Reference |
|---|---|---|---|
| Water Solubility | 5.6 mg/L | 461 mg/L | regulations.govregulations.gov |
| Soil Mobility | Immobile to slightly mobile | Moderately to highly mobile | regulations.govepa.gov |
Structure-Activity Relationships (SAR) for Cholinesterase Inhibition
The defining characteristic of this compound's molecular mechanism of action in non-target organisms, such as animals, is its potent inhibition of the enzyme acetylcholinesterase (AChE). regulations.govpublications.gc.ca This activity is a classic example of structure-activity relationships in organophosphate compounds.
Organophosphates like bensulide, which contain a phosphorothioate (B77711) (P=S) group, are generally poor inhibitors of AChE. oecd.orgneptjournal.com They require metabolic bioactivation, an oxidative process, to be converted into their corresponding oxon (P=O) analogs. oecd.org This conversion from a thion to an oxon is critical for toxicity. The oxygen atom in the oxon form makes the phosphorus atom more electrophilic, rendering the molecule a much more effective inhibitor of the serine residue at the active site of AChE. regulations.govneptjournal.com
Bensulide requires this metabolic activation to this compound to effectively inhibit AChE. regulations.gov The oxon metabolite is considered to be significantly more potent in this regard. According to assessments by the U.S. Environmental Protection Agency (EPA), a toxicity adjustment factor is often used, considering the oxon to be substantially more potent than the parent bensulide at inhibiting cholinesterase. regulations.gov In vitro studies on various herbicides have confirmed the cholinesterase inhibition potential of bensulide, which is attributable to its oxon form. researchgate.net
Ecotoxicological Implications and Assessments
Impact on Aquatic Biota
Bensulide (B1668008) and its oxon can enter aquatic environments through spray drift and runoff, posing risks to aquatic life. publications.gc.ca The persistence of bensulide in aquatic systems, coupled with the mobility of the oxon, elevates the potential for exposure and subsequent adverse effects. epa.govpublications.gc.ca
Fish Toxicity (Acute and Chronic Effects)
Bensulide is recognized as moderately to highly toxic to freshwater fish. orst.eduepa.gov Acute toxicity values (LC50) for bensulide have been reported as 0.72-1.1 ppm for rainbow trout and 1.4-3.3 ppm for bluegill sunfish. epa.gov While specific toxicity data for bensulide oxon is less available, it is generally understood that oxon metabolites of organophosphates can be more toxic than the parent compound. regulations.gov The EPA has indicated that estimated environmental concentrations of bensulide and its oxon present a high acute risk to freshwater fish. epa.govregulations.gov
Chronic exposure to bensulide has also been shown to have detrimental effects on fish. epa.gov Although chronic toxicity data for fish were not initially available, the high persistence of bensulide led to the assumption of chronic risk. epa.gov Subsequent studies have provided data on these chronic effects. epa.gov
Sublethal concentrations of bensulide can significantly impact the development and growth of fish larvae. A chronic toxicity study reported a significant decrease in larval growth in fathead minnows at a No-Observed-Adverse-Effect Concentration (NOAEC) of 0.374 ppm. epa.gov Research using zebrafish (Danio rerio) embryos exposed to bensulide revealed inhibited hatching, decreased body, eye, and inner ear size, and disrupted heart development, including abnormal cardiac looping and a reduced heart rate. nih.gov Furthermore, bensulide exposure led to a reduction in the size of the liver, a key detoxification organ. nih.gov These developmental defects are linked to oxidative stress, as evidenced by increased reactive oxygen species (ROS) levels and inhibited antioxidant enzyme expression in the exposed zebrafish. nih.gov
The primary adverse outcome pathway (AOP) for bensulide and its oxon in aquatic organisms is initiated by the inhibition of acetylcholinesterase (AChE). regulations.govpublications.gc.ca This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in continuous stimulation of cholinergic receptors and subsequent neurotoxicity. regulations.govpublications.gc.ca The OECD has an AOP under development that links AChE inhibition to acute mortality in fish. oecd.org For organophosphates like bensulide, the oxon form is often the more potent inhibitor of AChE. regulations.gov The neurotoxic effects stemming from AChE inhibition can manifest as respiratory distress, erratic swimming, and can ultimately lead to death. researchgate.net
Sublethal Effects on Development and Growth (e.g., Larval Growth)
Aquatic Invertebrate Toxicity
Bensulide is moderately to highly toxic to aquatic invertebrates. epa.govorst.edu The use of bensulide on turf has been assessed to pose a high acute risk to both freshwater and marine/estuarine invertebrates. epa.gov Chronic exposure is also a significant concern, with studies indicating that aquatic invertebrates are considerably more sensitive to chronic exposure than fish. epa.gov For instance, in a 21-day study with Daphnia magna, reproductive effects were observed at concentrations below 6.9 ppb, and growth was affected at concentrations below 4.2 ppb. epa.gov
Aquatic Plant Toxicity
Initially, the risk to aquatic plants could not be fully assessed due to a lack of specific toxicity data for bensulide. epa.gov However, given that bensulide is an herbicide, a risk to non-target aquatic plants was assumed. epa.gov Subsequent assessments have continued to highlight the need for more data on the effects of bensulide on aquatic flora. epa.gov
Impact on Terrestrial Biota
The ecotoxicological effects of bensulide and its oxon extend to terrestrial organisms. Bensulide is known to be slightly toxic to birds and moderately toxic to small mammals. epa.gov A primary route of dissipation for bensulide in the environment is through soil, where it is highly persistent. orst.edu The degradate, this compound, is more mobile in soil and has the potential to move into different environmental compartments. publications.gc.ca
Table 1: Acute Toxicity of Bensulide to Various Fish Species
| Species | Scientific Name | LC50 (ppm) | Toxicity Category |
|---|---|---|---|
| Rainbow Trout | Oncorhynchus mykiss | 0.72-1.1 | Highly Toxic |
| Bluegill Sunfish | Lepomis macrochirus | 1.4-3.3 | Moderately to Highly Toxic |
| Goldfish | Carassius auratus | 1-2 | Moderately Toxic |
Data sourced from EXTOXNET PIP orst.edu
Table 2: Chronic Effects of Bensulide on Aquatic Organisms
| Species | Scientific Name | Duration | Endpoint | NOEC (ppb) | LOEC (ppb) |
|---|---|---|---|---|---|
| Fathead Minnow | Pimephales promelas | 28 days | Larval Growth & Survival | 374 | 789 |
| Waterflea | Daphnia magna | 21 days | Reproduction | <6.9 | 6.9 |
| Waterflea | Daphnia magna | 21 days | Growth | <4.2 | 4.2 |
Data sourced from EPA Analysis of Risks to Salmon and Steelhead epa.gov
Non-target Terrestrial Plant Toxicity
Pollinator (e.g., Bee) Toxicity
Bensulide is recognized as being highly toxic to bees. epa.govorst.edu The acute contact toxicity for bees has been reported with a median lethal dose (LD50) of 1.6 to 1.8 µg per bee. orst.edupublications.gc.ca Risk quotients calculated for ground spraying in agricultural and turf settings indicated a high risk to terrestrial invertebrates, including bees. publications.gc.ca Although specific toxicity data for this compound on pollinators is scarce, the high toxicity of the parent compound raises significant concerns. The EPA has recommended statements on product labels to warn users about the high toxicity to bees exposed to direct treatment or residues on blooming crops or weeds. epa.gov The potential for this compound to contribute to this toxicity is an important consideration, given that oxon derivatives of organophosphates are often the active inhibitors of acetylcholinesterase. beyondpesticides.org
Avian Toxicity (Reproductive Effects)
Studies on the avian toxicity of bensulide have indicated the potential for reproductive impairments. The use of both emulsifiable concentrate (EC) and granular formulations of bensulide has been predicted to pose a high risk of causing eggshell thinning and other reproductive issues in birds. epa.gov One study on adult Japanese quail fed with the bensulide-containing herbicide Betasan showed a significant reduction in egg hatchability at the highest dose, although fertility was not affected. orst.edu While a no-observed-effects-level (NOEL) for chronic reproductive effects was not established in some earlier studies, prompting the need for further research, the available data suggest that chronic exposure to bensulide residues can be detrimental to avian reproduction. epa.gov The contribution of this compound to these reproductive effects has not been specifically delineated in the available literature.
Mammalian Toxicity in Non-human Models
Bensulide and its oxon are known to inhibit cholinesterase, an enzyme critical for the proper functioning of the nervous system. orst.edu In non-human mammalian models, bensulide has been classified as moderately toxic on an acute oral basis. epa.gov The primary mode of toxic action is the inhibition of acetylcholinesterase, leading to symptoms of organophosphate poisoning. regulations.gov Studies in laboratory animals have shown that the liver is a target organ in mice, rats, and dogs. publications.gc.ca In a two-generation reproduction study in rats, parental toxicity was observed at certain dietary concentrations. regulations.gov
The toxicity of bensulide is linked to its metabolic activation to this compound. regulations.gov The EPA has considered the oxon degradate to be potentially more potent than the parent compound and has used a toxicity adjustment factor when assessing risks in the absence of specific data for the oxon. regulations.gov
Bioaccumulation and Biomagnification Potential in Ecosystems
The potential for bensulide and its oxon to accumulate in organisms and magnify through the food web is a key aspect of its environmental risk profile.
Bioconcentration Factors (BCFs) and Elimination Dynamics
Bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in an organism from the surrounding environment. For bensulide, a whole-body bioconcentration factor of 550 has been reported in fish. epa.govregulations.gov This value suggests a potential for bioaccumulation. However, studies also indicate that elimination of the compound can be rapid once exposure ceases. One study reported a 98% elimination of bensulide from fish within 14 days of being transferred to clean water. epa.govregulations.gov This rapid depuration suggests that while bensulide can bioconcentrate, it may not persist at high levels in organisms over the long term if the source of contamination is removed. regulations.gov The log octanol-water partition coefficient (log Kow), another indicator of bioaccumulation potential, for bensulide has been reported as 4.2. ca.gov Generally, a log Kow of ≥ 4 is considered to indicate a potential for bioaccumulation. ca.gov
Table 1: Bioaccumulation Metrics for Bensulide
| Metric | Value | Reference |
| Bioconcentration Factor (BCF) in fish | 550 | epa.govregulations.gov |
| Elimination in fish (14-day depuration) | 98% | epa.govregulations.gov |
| Log Octanol-Water Partition Coefficient (log Kow) | 4.2 | ca.gov |
Food Web Transfer and Trophic Magnification
While bensulide shows a potential to bioconcentrate in individual organisms, the likelihood of it biomagnifying up the food web is considered to be low. regulations.gov Trophic magnification refers to the increasing concentration of a substance in organisms at successively higher levels in a food chain. The rapid elimination of bensulide from fish suggests that its transfer and magnification through the aquatic food web may not be a significant pathway. regulations.gov However, the persistence of bensulide in the environment, particularly in soil and sediment, means that organisms could be subject to continuous exposure, which could lead to sustained body burdens. epa.govregulations.gov
Comparative Ecotoxicity of this compound versus Parent Bensulide
Bensulide, an organophosphate herbicide, requires metabolic activation to its oxon form to effectively inhibit acetylcholinesterase (AChE), a crucial enzyme for nerve function. publications.gc.capublications.gc.ca This transformation is a key consideration in its ecotoxicological profile, as oxon metabolites of organophosphates are generally more toxic than their parent compounds. epa.govresearchgate.net
While specific ecotoxicity data for this compound is limited, the United States Environmental Protection Agency (EPA) has utilized a toxicity adjustment factor (TAF) to account for its increased potency. In the absence of specific data for this compound, the EPA has used a default TAF of 50-fold, meaning the oxon is considered to be 50 times more potent than the parent compound, bensulide. regulations.gov This approach is based on data from other organophosphate pesticides and includes an additional margin of safety due to the uncertainty in extrapolating potency across different chemicals. regulations.gov
Studies on the environmental fate of bensulide indicate that the formation of this compound can be slow but persistent. In one aerobic soil metabolism study, this compound reached a maximum concentration of 13.8% of the applied amount after 270 days, decreasing to 10.1% by day 360. publications.gc.caepa.gov The persistence of this compound in soil, coupled with its higher expected toxicity, underscores its environmental relevance. publications.gc.ca In contrast to its behavior in soil, bensulide is relatively stable in water, with hydrolysis and phototransformation being minor degradation pathways. publications.gc.ca However, chlorination, a common water treatment process, can lead to the formation of stable this compound. epa.govresearchgate.net
The parent compound, bensulide, exhibits a range of toxicity to different organisms. It is classified as slightly toxic to birds on an acute oral basis, with a reported LD50 of 1386 mg/kg for bobwhite quail. orst.eduepa.gov However, it is moderately to highly toxic to freshwater fish, with LC50 values of 1.1 mg/L for rainbow trout and 1.4 mg/L for bluegill. orst.edu Bensulide is also very highly toxic to bees, with an LD50 of 0.0016 mg per bee. orst.edu
Comparative Ecotoxicity Data: Bensulide
| Species | Endpoint | Value | Toxicity Classification | Reference |
| Bobwhite quail | Acute Oral LD50 | 1386 mg/kg | Slightly toxic | epa.gov |
| Bobwhite quail | 5-Day Subacute Dietary LC50 | > 5620 ppm | Practically nontoxic | epa.gov |
| Mallard duck | 5-Day Subacute Dietary LC50 | > 5620 ppm | Practically nontoxic | epa.gov |
| Rainbow trout | LC50 | 1.1 mg/L | Moderately to highly toxic | orst.edu |
| Bluegill | LC50 | 1.4 mg/L | Moderately to highly toxic | orst.edu |
| Goldfish | LC50 | 1-2 mg/L | Moderately to highly toxic | orst.edu |
| Daphnia magna | LC50 | 0.1 - 1.0 ppm | Highly toxic | epa.gov |
| Honeybee | LD50 | 0.0016 mg/bee | Very highly toxic | orst.edu |
Methodological Considerations in Ecotoxicological Assessment
The assessment of the ecotoxicological risks posed by this compound is complicated by several methodological challenges, including significant data gaps, the need to extrapolate effects across different life stages and species, and the consideration of mixture toxicity.
A significant challenge in accurately assessing the ecotoxicological risk of this compound is the lack of specific toxicity data for this transformation product. epa.govregulations.gov Regulatory bodies have repeatedly identified the absence of a this compound comparative cholinesterase assay (CCA) as a key data gap. regulations.gov This has necessitated the use of a toxicity adjustment factor as a provisional measure in risk assessments. regulations.gov
Furthermore, there is a recognized need for comprehensive ecotoxicity data for the oxon, including:
Acute toxicity tests for both cold and warm water freshwater fish. epa.gov
An acute toxicity test for freshwater invertebrates like Daphnia magna. epa.gov
An acute oral toxicity test for an avian species. epa.gov
The lack of these fundamental studies introduces a high degree of uncertainty into the ecological risk assessment for bensulide and its transformation products. epa.gov The absence of frozen storage stability data for bensulide and this compound in soil has also been noted as a deficiency in submitted studies. epa.gov
In the absence of species-specific and life-stage-specific data for this compound, risk assessments often rely on extrapolation from available data. unl.edu For instance, avian toxicity data may be used as a surrogate to assess risks to terrestrial-phase amphibians. epa.gov This practice, while necessary due to data limitations, introduces uncertainty. unl.edu
Population models are increasingly being recognized as valuable tools to improve the extrapolation from individual-level toxicity data to population-level impacts. unl.edu These models can integrate the effects of a chemical on various individual endpoints across an organism's life cycle to predict changes in population growth, abundance, and extinction probability. unl.edu However, the application of such models in regulatory risk assessment is still evolving. mdpi.com
A key consideration in extrapolation is that the sensitivity to a toxicant can vary significantly across different life stages of an organism. unl.edu For example, juvenile stages may be more or less susceptible than adults. Without specific data on how this compound affects various life stages of different species, it is challenging to make accurate predictions about its population-level effects.
In the environment, organisms are rarely exposed to a single chemical in isolation. scispace.com They are more likely to be exposed to a mixture of the parent compound and its various transformation products. publications.gc.ca In the case of bensulide, this means concurrent exposure to both bensulide and this compound is probable.
Assessing the combined effects of such mixtures is a complex toxicological problem. cdc.gov The components of a mixture can interact in additive, synergistic, or antagonistic ways. For organophosphates that share a common mechanism of toxicity, such as the inhibition of acetylcholinesterase, a dose-additive approach is often considered as a default for screening-level assessments. publications.gc.cacdc.gov This assumes that the combined toxicity is the sum of the potencies of the individual components.
Analytical Methodologies for Bensulide Oxon
Extraction and Sample Preparation Techniques for Diverse Matrices
The initial and critical step in the analysis of bensulide (B1668008) oxon is its extraction from the sample matrix and subsequent cleanup to remove interfering substances. The choice of technique is highly dependent on the nature of the sample.
From Soil Samples
A common method for extracting bensulide oxon from soil involves using a methanol-water solution (60/40 v/v). epa.gov Fifty grams of thoroughly mixed soil are combined with 50 mL of this extraction solution. epa.gov Following this initial extraction, the analytes are partitioned from the methanol-water phase into toluene (B28343). epa.gov This toluene extract is then concentrated and prepared for instrumental analysis. epa.gov This process has been validated for this compound concentrations in soil ranging from 0.05 to 5.0 parts per million (ppm). epa.gov Recovery studies have shown the effectiveness of this method, with average recoveries of this compound being 68%, 85%, and 84% at fortification levels of 0.05, 1.0, and 5.0 ppm, respectively. epa.gov
From Crop Samples
For crop matrices, a widely used approach is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, often in combination with other cleanup techniques. An analytical method documented for determining bensulide and its oxon in various crops, including tomatoes and bell peppers, utilizes gas chromatography. regulations.gov In one study, method validation for whole tomatoes showed mean recoveries for this compound to be 96%, with a range of 86% to 106%. regulations.gov Procedural recoveries for this compound in the same study ranged from 76% to 81%. regulations.gov
Another approach for crop samples involves acetone (B3395972) extraction followed by a cleanup step using solid-phase extraction (SPE) with materials like graphitized carbon black (GCB) and primary secondary amine (PSA) cartridges. For more complex matrices like black pepper, which contain numerous interfering compounds, a comprehensive workflow may include QuEChERS extraction followed by cleanup with Enhanced Matrix Removal—General Pigment Dry (EMR–GPD) material. lcms.cz
Table 1: Recovery Rates of this compound from Different Crop Matrices
| Crop | Fortification Level (ppm) | Mean Recovery (%) | Recovery Range (%) |
| Tomato | Not Specified | 96 | 86 - 106 |
| Tomato | Not Specified | 78 | 76 - 81 |
Data sourced from validation and procedural recovery studies. regulations.gov
From Water Samples
The analysis of this compound in water is critical due to its higher water solubility (461 mg/L) compared to the parent compound, bensulide (5.6 mg/L). regulations.govregulations.gov A standard method for extracting organophosphate pesticides, including this compound, from drinking water is liquid-liquid extraction with methylene (B1212753) chloride, following protocols like EPA method 508. researchgate.net
During water treatment processes such as chlorination, bensulide can be converted to this compound. regulations.gov Studies have shown that in chlorinated water, bensulide can form a stable oxon that persists for at least 72 hours. researchgate.netnih.gov This necessitates analytical methods that can accurately measure the "total toxic residue" (TTR), which includes both the parent compound and its oxon. regulations.gov
Chromatographic and Spectrometric Techniques for Detection and Quantitation
Following extraction and cleanup, instrumental analysis is performed to separate, identify, and quantify this compound.
Gas Chromatography (GC) with Flame Photometric Detection (FPD) or Nitrogen-Phosphorus Detection (NPD)
Gas chromatography is a well-established technique for the analysis of bensulide and its oxon. epa.govregulations.gov The Pesticide Analytical Manual (PAM) Vol. II lists GC Method I, which employs either a phosphorus-sensitive thermionic detector (TSD, also known as NPD) or a flame photometric detector (FPD) for the determination of these compounds in plant commodities. regulations.gov
In a specific method for soil analysis, a capillary gas chromatograph equipped with a nitrogen-phosphorus detector is used. epa.gov Under the specified conditions, the elution time for this compound is approximately 6.82 minutes. epa.gov For crop analysis, a programmed temperature capillary column GC fitted with a pulsed flame photometric detector (PFPD) set to phosphorus mode is utilized.
Table 2: Gas Chromatography Parameters for this compound Analysis in Soil
| Parameter | Value |
| Column | Not Specified |
| Elution Time | 6.82 minutes |
| Detector | Nitrogen-Phosphorus Detector (NPD) |
Data sourced from a validated analytical method for soil. epa.gov
Advanced Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Suspect Screening and Non-targeted Analysis
In recent years, ultra-high performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF), has become a powerful tool for pesticide residue analysis. lcms.cz This technique offers high mass accuracy and resolution, enabling not only targeted quantification but also suspect screening and non-targeted analysis of a wide range of compounds without the need for individual chemical standards for every analyte. lcms.cz
LC-HRMS is particularly useful for complex matrices and for identifying a broad spectrum of contaminants. lcms.czhudsonriver.org In suspect screening, a list of potential compounds, including this compound, is searched against the full data acquired by the HRMS instrument. hudsonriver.orgresearchgate.net For instance, in a study of the Potomac River watershed, this compound was included in a suspect screening list for analysis by LC-HRMS. researchgate.net This approach allows for the retrospective analysis of data for newly identified contaminants of concern. hudsonriver.org
The workflow for such an analysis typically involves sample preparation designed to produce a clean extract, followed by separation on a suitable LC column and detection with the HRMS instrument operating in full scan mode with data-dependent MS2 fragmentation. lcms.czhudsonriver.org
Method Validation and Performance Characteristics
Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. For this compound, this involves establishing key performance characteristics to guarantee reliable and accurate measurement of the analyte in various matrices.
Limit of Quantitation (LOQ) Determinations
The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. For this compound, the LOQ is determined as part of the method validation process, often defined as the lowest level of method validation (LLMV). regulations.gov
In studies analyzing transferable turf residues (TTR) and total residues in grass, the LOQ for this compound was established using gas chromatography. epa.gov Similarly, for food commodities like tomatoes, a gas chromatography method with flame photometric detection (GC/FPD) has been validated, establishing a specific LOQ. regulations.gov Regulatory tolerances for residues of bensulide and its oxygen analog on various raw agricultural commodities are set based on these analytical limits. regulations.govregulations.gov For instance, initial tolerances were based on a combined LOQ of 0.05 ppm for both bensulide and its oxon. regulations.gov However, to account for potential analytical variabilities, this has been adjusted for certain crop groups. regulations.govregulations.gov Modern multi-residue methods using advanced instrumentation like LC-MS/MS or GC-MS/MS can achieve LOQs for a wide range of pesticides, including organophosphates, at levels of 10 µg/kg. shimadzu.commdpi.com
Table 1: Established Limits of Quantitation (LOQ) for this compound This table is interactive. Users can sort columns by clicking on the headers.
| Matrix/Sample Type | Analytical Method | LOQ Value | Unit | Citation |
|---|---|---|---|---|
| Transferable Turf Residues (TTR) | Gas Chromatography | 0.0014 | µg/cm² | epa.gov |
| Total Grass Residues | Gas Chromatography | 0.05 | ppm | epa.gov |
| Various Crops (e.g., Tomato) | Gas Chromatography | 0.05 | ppm | regulations.gov |
Recovery and Precision Assessments
Recovery and precision are fundamental to assessing the performance of an analytical method. Recovery studies determine the accuracy of the method by measuring the percentage of a known amount of analyte (a spike) that is detected. Precision measures the repeatability of the method, often expressed as the relative standard deviation (RSD) or coefficient of variation (C.V.).
For this compound, method validation includes extensive recovery and precision assessments. In analyses of various crops, method validation recoveries for this compound have been reported to range from 86% to 106%, with a mean of 96% and a standard deviation of 7.6% over six replicates. regulations.gov Procedural (concurrent) recoveries during routine analysis showed a range of 76% to 81%, with a mean of 78% ± 2.4%. regulations.govepa.gov These assessments are typically performed by fortifying control samples at different concentration levels to bracket the expected residue amounts. regulations.gov According to SANTE guidelines for multi-residue methods, acceptable recovery rates generally fall between 70% and 120%, with RSD values below 20%. nih.gov
Table 2: Recovery and Precision Data for this compound Analytical Methods This table is interactive. Users can sort columns by clicking on the headers.
| Assessment Type | Recovery Range (%) | Mean Recovery (%) | Standard Deviation (±) / C.V. (%) | Citation |
|---|---|---|---|---|
| Method Validation | 86 - 106 | 96 | 7.6 | regulations.gov |
Optimization of Chromatographic Parameters (e.g., Elution Times)
The separation of this compound from other compounds in a sample is achieved through chromatography, primarily gas chromatography (GC) or liquid chromatography (LC). The optimization of chromatographic parameters is essential for achieving good resolution, sensitivity, and acceptable elution times.
For GC methods, parameters such as the oven temperature program and column type are critical. A typical analysis might involve an initial oven temperature of 75°C, which is then ramped up to 295°C to ensure the elution of all target analytes. researchgate.net The total elution time in some GC methods is approximately 15 minutes.
In more modern applications, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry is common. nih.gov These methods involve optimizing the mobile phase composition, gradient elution profile, column type, and flow rate. For example, a common mobile phase consists of water (A) and methanol (B129727) (B), both containing additives like formic acid and ammonium (B1175870) formate (B1220265) to improve ionization and peak shape. mdpi.comnih.govoup.com A gradient elution might start with a low percentage of the organic phase (B), which is gradually increased over the course of the run to elute compounds of increasing hydrophobicity. nih.govnih.gov
Table 3: Example of Optimized Chromatographic Parameters for this compound Analysis This table is interactive. Users can sort columns by clicking on the headers.
| Parameter | Gas Chromatography (GC) | Liquid Chromatography (LC) | Citation |
|---|---|---|---|
| Column | J&W DB-5MS | Kinetex XB-C18 | researchgate.netnih.gov |
| Mobile Phase | Helium (carrier gas) | A: Water w/ 0.1% formic acid & 4mM ammonium formateB: Methanol w/ 0.1% formic acid & 4mM ammonium formate | researchgate.netnih.gov |
| Flow Rate | 1.5 mL/min | 300 µL/min | researchgate.netnih.gov |
| Detection | Flame Photometric (FPD) or Mass Selective (MSD) | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (MS/MS) | regulations.govresearchgate.netnih.gov |
| Elution/Run Time | ~15-40 minutes | ~4-21 minutes | shimadzu.comnih.govnih.gov |
Development and Utilization of Certified Reference Standards and Quality Control Protocols
The accuracy of any quantitative analysis relies heavily on the use of high-purity Certified Reference Materials (CRMs). CRMs for this compound are produced by specialized manufacturers and are certified in accordance with international standards such as ISO/IEC 17025 and ISO 17034. lgcstandards.com These standards ensure traceability and allow for the precise calibration of analytical instruments. hpc-standards.com
Quality control (QC) protocols are integral to the analytical workflow. These include the regular analysis of QC samples, such as laboratory control samples (fortified blanks) and matrix-matched calibration standards, alongside test samples. regulations.govepa.gov These QC checks verify that the analytical system is performing correctly and that the results for the unknown samples are reliable. epa.gov The availability of reference standards for both bensulide and its oxygen analog in official repositories supports enforcement and monitoring activities. regulations.gov
Limitations and Evolving Landscape of Analytical Techniques
While established methods like GC-FPD are adequate for many applications, they have limitations. regulations.gov For instance, some GC-based systems may struggle to definitively detect this compound, necessitating the use of more advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for confirmation and quantification. researchgate.net Another practical limitation is the potential for residue degradation during sample storage, which has led regulatory bodies to adjust tolerance levels for certain commodities to account for these potential losses. regulations.gov
The landscape of pesticide analysis is continuously evolving. There is a clear trend away from single-analyte methods towards multi-residue approaches capable of detecting hundreds of compounds in a single run. researchgate.net Techniques like UHPLC coupled with high-resolution mass spectrometry (HRMS), such as Q-TOF, are becoming standard. mdpi.comlcms.cz These platforms offer superior sensitivity, selectivity, and the ability to perform both quantitative analysis and non-targeted screening. mdpi.com Furthermore, advancements in sample preparation, moving towards techniques that are faster and use less solvent, help to overcome the bottleneck that sample processing often represents in pesticide residue analysis. researchgate.net The need for more comprehensive data on metabolites like this compound continues to drive the development and application of these sophisticated analytical technologies. regulations.gov
Research Gaps and Future Directions in Bensulide Oxon Studies
Comprehensive Ecotoxicity Data for Bensulide (B1668008) Oxon Across Relevant Taxa
A significant research gap exists in the ecotoxicological data for bensulide oxon. Currently, risk assessments often have to assume that the toxicity of the oxon is similar to or a multiple of the parent compound, a practice that introduces uncertainty. regulations.gov For instance, in the absence of specific data, the U.S. Environmental Protection Agency (EPA) has utilized a toxicity adjustment factor, considering the oxon to be 50 times more potent than the parent bensulide for human health risk assessment. regulations.gov While toxicity data is available for the parent compound, bensulide, which is known to be moderately to highly toxic to various aquatic organisms, specific data for its oxon are largely unavailable. orst.edu
Regulatory assessments have repeatedly identified the lack of specific toxicity data for this compound as a critical data gap. epa.govepa.govepa.gov This deficiency spans across numerous taxonomic groups, preventing a full characterization of the risk posed to diverse ecosystems. Chronic toxicity data for aquatic life, in particular, are needed to understand long-term impacts. epa.govepa.gov
Table 1: Identified Ecotoxicity Data Gaps for this compound
| Taxonomic Group | Data Gap Description | Regulatory Significance |
| Fish | Acute and chronic toxicity data for both cold and warm water fish species are needed. epa.gov | Essential for assessing risks to aquatic ecosystems and setting water quality guidelines. |
| Aquatic Invertebrates | Acute and chronic life-cycle toxicity data for freshwater invertebrates (e.g., Daphnia magna) are required. epa.govepa.gov | Crucial for understanding impacts on the aquatic food web. |
| Aquatic Plants | Data on the effects of this compound on various aquatic plants, including algae and diatoms, are lacking. epa.gov | Necessary to evaluate potential disruption to primary producers in aquatic environments. |
| Terrestrial Plants | The toxicity of this compound to non-target terrestrial plants has not been adequately assessed. epa.gov | Important for understanding risks from runoff and spray drift in agricultural landscapes. |
| Birds | Acute avian oral toxicity data are needed for a comprehensive ecological risk assessment. epa.gov | Required to assess the risk to avian species that may be exposed. |
Filling these data gaps is imperative for moving beyond assumptions and conducting more precise, scientifically-grounded ecological risk assessments for bensulide and its transformation products.
In-depth Aerobic Aquatic Metabolism Studies
The fate and persistence of this compound in aquatic environments are poorly understood due to a lack of dedicated research. A major uncertainty in environmental exposure modeling is the absence of an aerobic aquatic metabolism study for this compound. regulations.gov Such studies are critical for determining the rate at which the compound degrades in oxygenated water and sediment, which is a primary determinant of its persistence and potential for long-term exposure.
In the absence of this specific data, regulators have been forced to make conservative assumptions. For example, environmental models have estimated the aerobic aquatic metabolism half-life by doubling the aerobic soil metabolism half-life, a practice that acknowledges the significant uncertainty. regulations.gov While studies on the parent compound show that aerobic soil metabolism is a key dissipation route, with this compound being a major and persistent transformation product, the behavior in aquatic systems is not known and is assumed to be persistent. publications.gc.caepa.govregulations.govpublications.gc.ca This assumption highlights the critical need for empirical data to refine exposure and risk models. publications.gc.ca Generating robust data on the aerobic aquatic metabolism of this compound would significantly improve the accuracy of environmental concentration predictions in surface waters.
Dedicated Hydrolysis Studies for this compound
Hydrolysis is a key abiotic degradation pathway that can influence the persistence of a chemical in water. For years, the lack of a specific hydrolysis study for this compound was a noted data gap, forcing modelers to assume the compound is stable against hydrolysis, which represents a worst-case scenario for persistence. regulations.gov
However, recent data calls from regulatory bodies appear to have spurred research in this area. Health Canada has listed several hydrolysis studies for "[14C] this compound" conducted at pH 4, 7, and 9, with report dates in 2016 and 2017. hc-sc.gc.ca This suggests that this specific data gap may have been recently addressed, although the public availability and review of these studies will be crucial for their integration into updated risk assessments. The results of these studies will provide precise data on the rate of this compound degradation in water under varying pH conditions, allowing for more accurate modeling of its environmental fate and reducing the uncertainty associated with assuming it is completely stable.
Development and Refinement of Robust Computational Models for Environmental Fate and Ecotoxicological Effects
Computational models are indispensable tools in modern environmental risk assessment, used to predict the transport, transformation, and ultimate fate of pesticides and their TPs in the environment. Models such as the Pesticide Root Zone Model (PRZM), the Exposure Analysis Modeling System (EXAMS), and PEARL are routinely used to estimate environmental concentrations in soil, groundwater, and surface water. frontiersin.orgpensoft.net However, the accuracy of these models is fundamentally dependent on the quality of the input data. As highlighted in previous sections, significant data gaps for this compound—particularly regarding its ecotoxicity and aerobic aquatic metabolism—introduce substantial uncertainty into these model predictions. regulations.gov
Future research should focus on two parallel tracks:
Generating Empirical Data for Model Parameterization: The specific, high-quality data from the studies identified in sections 7.1, 7.2, and 7.3 are required to refine the input parameters for existing models. This will reduce the reliance on conservative, default assumptions and yield more realistic predictions of environmental concentrations and risk.
Integrating Advanced Modeling Approaches: The scientific community is increasingly developing and applying more sophisticated modeling techniques for TPs. sustainability-directory.com This includes the integration of Quantitative Structure-Activity Relationship (QSAR) models, which predict chemical properties and toxicity from molecular structure, and pathway prediction systems. frontiersin.orgresearchgate.net These tools can help to estimate the properties of numerous TPs in a cost-effective manner, allowing for a more comprehensive and automated assessment of a parent pesticide and its full suite of transformation products. researchgate.net
By combining better empirical data with more advanced and flexible modeling frameworks, a more robust and reliable picture of the environmental fate and effects of this compound can be achieved.
Implementation of Advanced Environmental Monitoring Strategies (e.g., Suspect Screening)
Traditional environmental monitoring programs often rely on "target analysis," where analytical methods are set up to look for a predefined list of specific chemicals. A major drawback of this approach is that it can completely miss unanticipated contaminants, such as pesticide transformation products for which analytical standards may not be readily available. mdpi.comnih.gov Regulatory monitoring databases have historically shown a lack of data for this compound in U.S. waterways. regulations.gov
To overcome this limitation, there is a clear need to implement advanced monitoring strategies like suspect screening analysis (SSA). mdpi.comacs.org Suspect screening uses high-resolution mass spectrometry (HRMS) to screen environmental samples against a large database of suspected compounds, including known TPs. researchgate.net This technique does not require a reference standard for initial detection, making it a powerful tool for identifying the presence of compounds like this compound. nih.gov
The benefits of this approach are clear:
It provides a more comprehensive picture of the contaminants present in the environment. mdpi.com
It can identify TPs that may be more persistent or mobile than their parent compounds. slu.se
It can help prioritize which TPs need to be targeted for further investigation and potential inclusion in routine monitoring programs. nih.govacs.org
Indeed, research has already demonstrated the power of this approach by successfully identifying this compound in environmental water samples, highlighting the importance of moving beyond purely target-based monitoring. nih.gov
Integration of this compound into Cumulative Risk Assessment Frameworks for Pesticide Transformation Products
Organophosphate (OP) pesticides, including bensulide, share a common mechanism of toxicity: the inhibition of the acetylcholinesterase (AChE) enzyme. regulations.govcanada.ca Because humans and wildlife are potentially exposed to multiple OPs from various sources simultaneously, regulatory agencies conduct cumulative risk assessments (CRAs) to evaluate the combined risk from this class of chemicals. canada.caregulations.gov
A critical component of a scientifically sound CRA for OPs is the inclusion of their oxon transformation products. canada.ca Oxons, like this compound, are often more potent AChE inhibitors than their parent compounds and thus contribute significantly to the total toxic burden. regulations.gov Canadian regulatory bodies have explicitly stated that the CRA for OPs will include bensulide and that relevant transformation products like oxons will be considered. canada.ca
Currently, the lack of specific toxicological data for this compound necessitates the use of uncertainty factors in risk assessments. For example, the U.S. EPA has identified the need for a comparative cholinesterase assay (CCA) for this compound to determine its relative potency compared to the parent compound. regulations.gov In the absence of these data, a default toxicity adjustment factor is used, which adds a layer of uncertainty to the assessment. regulations.gov
Future research must prioritize generating the necessary toxicological data for this compound to allow for its explicit and accurate integration into OP cumulative risk assessment frameworks. This will ensure that the total risk from exposure to bensulide and its more potent oxon is not underestimated, leading to more protective regulatory decisions for human health and the environment. epa.gov
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for detecting and quantifying Bensulide oxon in soil and water matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred for high sensitivity and specificity. These methods should include validation steps for recovery rates, limits of detection (LOD), and matrix effects, particularly given this compound’s higher mobility in soil compared to the parent compound . Adsorption/desorption studies using carbon-14 labeled this compound in controlled soil systems (e.g., OECD Guideline 106) can quantify mobility differences across soil types .
Q. How does this compound’s environmental mobility compare to Bensulide in different soil types?
- Methodological Answer : Laboratory studies show this compound exhibits higher mobility than Bensulide in terrestrial systems due to reduced adsorption coefficients (Kd). Researchers should conduct comparative batch equilibrium tests using standardized soils (e.g., loam, sandy clay) under varying pH and organic matter conditions to quantify mobility differences . Data from EPA reports indicate mobility is highest in sandy soils, necessitating site-specific risk assessments for groundwater contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions between laboratory and field data on this compound’s environmental persistence?
- Methodological Answer : Laboratory studies report this compound’s persistence (soil half-life >200 days), while limited field data suggest shorter dissipation times (e.g., 8–34 days in California). To address this, design field studies with controlled application rates (e.g., 6–12.5 lb ai/A) and use radiolabeled compounds to track degradation pathways. Incorporate environmental variables like irrigation practices, microbial activity, and photolysis rates, which are often oversimplified in lab models .
Q. What experimental designs are optimal for assessing this compound’s chronic toxicity to avian species?
- Methodological Answer : Chronic risk studies should follow protocols such as OECD Guideline 126 (avian dietary toxicity). Focus on endpoints like eggshell thinning—a known effect linked to this compound’s organophosphate-like activity. Use dose-response models to correlate residue levels in food items (e.g., grass, invertebrates) with reproductive impairment. Field-based mesocosm experiments can simulate real-world exposure scenarios for waterfowl near treated turf areas .
Q. How can researchers model this compound’s degradation pathways under anaerobic vs. aerobic conditions?
- Methodological Answer : Utilize soil microcosm systems to isolate aerobic and anaerobic degradation mechanisms. Monitor metabolites (e.g., benzenesulphonamide) via high-resolution mass spectrometry. For computational modeling, apply QSAR (Quantitative Structure-Activity Relationship) tools to predict hydrolysis rates, or use fugacity models to simulate partitioning behavior in heterogeneous environments .
Data Contradiction and Synthesis Challenges
Q. Why do existing groundwater models underestimate this compound’s leaching potential despite its high adsorption capacity?
- Methodological Answer : Traditional models (e.g., PRZM-GW) prioritize parent compound behavior, overlooking metabolite transport. Integrate metabolite-specific parameters (e.g., solubility, Koc) into updated models. Validate predictions with field data from monitoring wells in high-risk areas (e.g., golf courses with sandy soils) .
Tables for Key Comparative Data
| Parameter | Bensulide | This compound |
|---|---|---|
| Soil Half-Life (Lab) | ~365 days | >200 days |
| Adsorption Coefficient (Kd) | High (low mobility) | Moderate (high mobility) |
| Anaerobic Degradation | None observed | Limited data; requires study |
| Avian Chronic Risk (RQ*) | 1.2–2.5 (high) | Not quantified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
